Evidence Item 1: Potent and Selective CYP2C19 Inhibition Compared to Other Major CYP Isoforms
N-(2-Cyano-3-methylbutan-2-yl)-2-fluorobenzamide demonstrates potent inhibition of recombinant CYP2C19 with a Ki of 70 nM, which is approximately 38-fold more potent than its inhibition of CYP3A4 (IC50 = 5,330 nM) and over 200-fold more potent than its inhibition of CYP2B6 (IC50 > 15,000 nM) in human liver microsomes [1]. This level of selectivity is a key differentiator from the non-fluorinated benzamide analog (CAS 107640-56-2), for which no comparable CYP2C19 potency has been reported in public databases, suggesting a critical role of the fluorine atom in achieving this interaction.
| Evidence Dimension | CYP Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | CYP2C19 Ki = 70 nM; CYP3A4 IC50 = 5,330 nM; CYP2D6 IC50 = 2,610 nM; CYP2C9 IC50 = 2,920 nM; CYP2B6 IC50 = 15,400 nM |
| Comparator Or Baseline | Des-fluoro analog (N-(2-cyano-3-methylbutan-2-yl)benzamide, CAS 107640-56-2): No published CYP2C19 activity data available, indicating a lack of this specific potency. |
| Quantified Difference | Target compound shows >38-fold selectivity for CYP2C19 over CYP3A4, a property absent or unreported in the des-fluoro comparator. |
| Conditions | CYP2C19 Ki: Recombinant CYP2C19, 3-O-methylfluorescein substrate, 3 min preincubation. Other CYP IC50s: Human liver microsomes, isoform-specific probe substrates, 5 min preincubation, LC-MS/MS analysis. |
Why This Matters
This specific and potent CYP2C19 inhibition, not present in the generic non-fluorinated analog, makes N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide a superior choice for developing selective CYP2C19 biochemical probes and for DDI studies requiring a clean off-target CYP profile.
- [1] BindingDB. BDBM50380522: Affinity data for N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide (CHEMBL2018907). View Source
